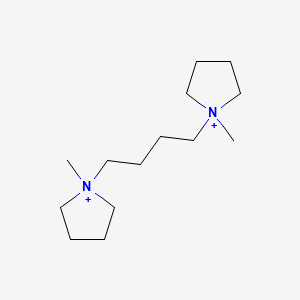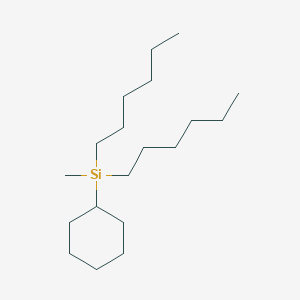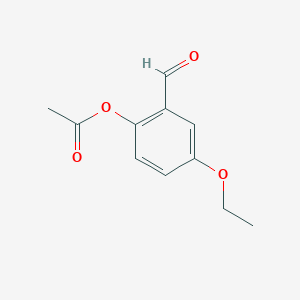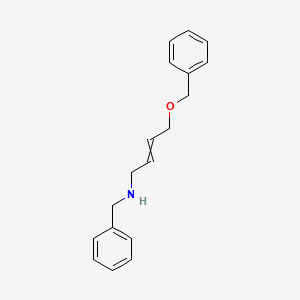![molecular formula C20H48Cl4Si5 B14266442 Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- CAS No. 161638-89-7](/img/structure/B14266442.png)
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is an organosilicon compound with the molecular formula C20H48Cl4Si5 . This compound is characterized by its four chlorodimethylsilyl groups attached to a central silicon atom through propyl linkers. It is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- typically involves the reaction of chlorodimethylsilane with a suitable propylating agent under controlled conditions . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of silanols and other products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Mecanismo De Acción
The mechanism of action of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- involves its ability to form covalent bonds with other molecules through its reactive silicon-chlorine bonds. This reactivity allows it to interact with various molecular targets and pathways, making it useful in a range of applications from surface modification to material synthesis .
Comparación Con Compuestos Similares
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- can be compared with other similar organosilicon compounds such as Tetrakis(trimethylsilyloxy)silane and Tetrakis(trimethylsilyl)silicate . While these compounds share some similarities in their silicon-based structures, Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is unique due to its specific functional groups and reactivity, which make it suitable for specialized applications.
Similar Compounds
- Tetrakis(trimethylsilyloxy)silane
- Tetrakis(trimethylsilyl)silicate
These compounds differ in their functional groups and reactivity, which influence their specific applications and properties.
Propiedades
Número CAS |
161638-89-7 |
|---|---|
Fórmula molecular |
C20H48Cl4Si5 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
tetrakis[3-[chloro(dimethyl)silyl]propyl]silane |
InChI |
InChI=1S/C20H48Cl4Si5/c1-25(2,21)13-9-17-29(18-10-14-26(3,4)22,19-11-15-27(5,6)23)20-12-16-28(7,8)24/h9-20H2,1-8H3 |
Clave InChI |
GHCOXAHMRXTMIE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC[Si](CCC[Si](C)(C)Cl)(CCC[Si](C)(C)Cl)CCC[Si](C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
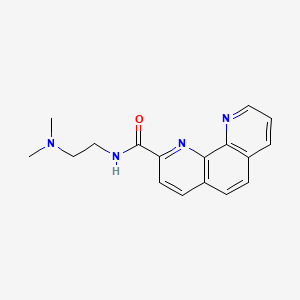

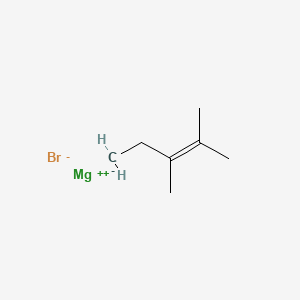
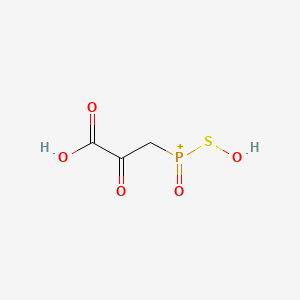
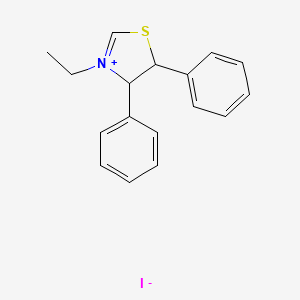
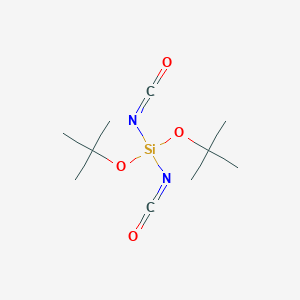
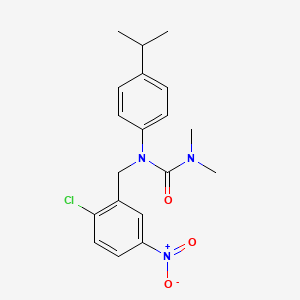
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
